Bis(1-(2-bromophenyl)ethyl)amine, HCl
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Overview
Description
Preparation Methods
The synthesis of Bis(1-(2-bromophenyl)ethyl)amine, HCl involves the reaction of 2-bromophenylacetonitrile with ethylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Bis(1-(2-bromophenyl)ethyl)amine, HCl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boron reagents.
Common reagents used in these reactions include boron reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1-(2-bromophenyl)ethyl)amine, HCl has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Bis(1-(2-bromophenyl)ethyl)amine, HCl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(1-(2-bromophenyl)ethyl)amine, HCl can be compared with other similar compounds such as:
2-Bromoethylamine hydrobromide: This compound has a similar structure but differs in its specific functional groups and reactivity.
Bis(1-(2-bromophenyl)ethyl)amine hydrochloride: This is another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFCZMHOWIVDER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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